
Morindin
Overview
Description
Morindin is a natural anthraquinone glycoside found in plants of the Morinda genus, notably Morinda citrifolia (noni) and Morinda tinctoria. It is a disaccharide derivative composed of an anthracenedione (anthraquinone) aglycone linked to two sugar moieties. Its molecular formula is C₂₇H₃₀O₁₄ (molecular weight: 578.52 g/mol) . This compound crystallizes as pale yellow needles in 70% ethanol and exhibits solubility in polar solvents like ethanol, acetic acid, and pyridine but is insoluble in nonpolar solvents such as ether and chloroform .
Historically, this compound has been used as a natural dye, producing yellow hues in textiles when combined with aluminum mordants . Its hydrolysis yields morindone (C₁₅H₁₀O₈), the aglycone form responsible for red coloration, highlighting its role as a pH-sensitive chromophore .
Preparation Methods
Extraction Methods
Various methods exist to extract compounds from Morinda citrifolia, each with its own advantages. These methods include hot water extraction, high-pressure extraction, and accelerated solvent extraction.
- Hot Water Extraction (HWE) , Pulsed Electric Field-Assisted Extraction (PEFAE) and Ultrasonic-Assisted Extraction (UAE) A study compared these three methods regarding the extraction yield, physicochemical characteristics, and antioxidant activity of M. citrifolia L. Polysaccharides. The findings revealed that UAE provided the highest extraction yields.
- High-Pressure Extractor (HPE) Method In this method, seedless noni fruits are washed, cut, dried, and ground into powder. The powder undergoes extraction with methanol in an HPE at specific temperature, pressure, and time. The resulting supernatant is separated by filtration, and the solvent is evaporated to obtain a dark green viscous material.
- Accelerated Solvent Extraction (ASE) Ripe noni fruits are peeled, cut, dried, ground, and then extracted using an automated system with ethanol as the solvent. The solvent flows into the sample chamber at a specified temperature and time, and the extract is collected after passing through a cooling coil.
Preparation of Morinda Officinalis Traditional Chinese Medicine
The preparation of Morinda officinalis, a traditional Chinese medicine, involves specific steps to enhance its therapeutic properties.
- Morinda meat pieces are taken and evaporated with saturated steam for 15 minutes.
- The mixture is withdrawn, covered, and kept at a constant temperature.
- The wood core is extracted while the morinda meat is still hot and then cut into 5-10mm segments.
- The segments are dried at 60°C for 2.5 hours.
Alternatively, the morinda officinalis pieces can be soaked in an 8% saline solution for 20 minutes before steaming. Another method involves soaking the morinda officinalis in a 6% Glycyrrhiza juice for 15 minutes, followed by boiling for approximately 9 minutes.
Phytochemical Analysis
Phytochemical analysis is performed to detect the presence of various compounds, such as alkaloids, flavonoids, triterpenes/steroids, and saponins, in plant extracts.
- Total Flavonoid Content Determination The aluminum trichloride method is employed, using quercetin as a reference compound.
- High-Performance Thin Layer Chromatography (HPTLC) HPTLC is used for separating and analyzing compounds. Standard solutions of compounds like scopoletin are prepared, and crude extracts are dissolved in methanol. The samples are then applied to a silica gel plate and developed with a mobile phase of ethyl acetate and n-hexane.
Identification of Bioactive Compounds
Techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) are used to identify compounds in extracts by comparing them to authentic standards.
Table 1: Anthraquinones found in Morinda citrifolia
Compound | R1 | R2 | R3 | R4 | R5 | R6 | R7 | R8 |
---|---|---|---|---|---|---|---|---|
Morindicininone | OCH3 | H | OCH3 | CH2OH | H | H | H | H |
Morindicinone | OCH3 | OH | H | H | H | H | CH2OCH3 | OCH3 |
Morindone | OH | OH | H | H | OH | CH3 | H | H |
Morindone-5-methylether | OH | CH3 | H | H | OCH3 | OH | H | H |
Morindone-6-methyl-ether | OH | CH3 | H | H | OH | OCH3 | H | H |
Morindone-6-O-β-D-primeveroside | OH | CH3 | H | H | OH | O-prime | H | H |
Nordamnacanthal | OH | CHO | OH | H | H | H | H | H |
Rubiadin | OH | CH3 | OH | H | H | H | H | H |
Rubiadin-1-methyl ether | OCH3 | CH3 | OH | H | H | H | H | H |
Rubiadin-3-methyl ether | OH | CH3 | OCH3 | H | H | H | H | H |
Rubiadin-dimethyl ether | OCH3 | CH3 | OCH3 | H | H | H | H | H |
Tectoquinone | H | CH3 | H | H | H | H | H | H |
Chemical Reactions Analysis
Types of Reactions
Morindin undergoes various chemical reactions, including:
Hydrolysis: Produces morindone, a bright red compound.
Oxidation: Can lead to the formation of different oxidized products.
Reduction: May yield reduced forms of the compound.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
Morindone: The primary product of hydrolysis.
Oxidized and Reduced Forms: Depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
Morindin is characterized as a glucoside composed of glucose and an anthraquinone derivative. Its structural formula contributes to its biological properties, particularly in its interaction with reactive oxygen species (ROS) and its ability to scavenge free radicals. The compound primarily targets histone deacetylases (HDACs), especially the HDAC3 isoform, influencing gene expression and various cellular processes .
Chemistry
- Natural Dye : this compound is utilized as a natural dye in various applications, particularly in textiles and food industries. Its vibrant color and safety profile make it a suitable alternative to synthetic dyes.
- Study of Anthraquinone Derivatives : this compound serves as a model compound for studying other anthraquinone derivatives due to its unique chemical properties .
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents .
- Antioxidant Activity : this compound has shown potential in scavenging free radicals and reducing oxidative stress, which is crucial for preventing cellular damage .
Medicine
- Anticancer Effects : Several studies have highlighted this compound's potential anticancer properties. It has been shown to inhibit tumor growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer models .
- Anti-inflammatory and Analgesic Effects : this compound demonstrates anti-inflammatory properties that can be beneficial in treating conditions associated with chronic inflammation .
- Hepatoprotective Effects : Research indicates that this compound may protect liver cells from damage caused by toxins or alcohol consumption, highlighting its potential use in liver health .
Industry
- Natural Pigments : Beyond its use as a dye, this compound is explored for its potential as a natural pigment in cosmetics and food products due to its non-toxic nature .
Case Study 1: Antioxidant Activity
A study assessed the effects of noni extracts on oxidative stress in human liposarcoma SW872 cells. Results indicated that pretreatment with noni extracts significantly improved cell viability in a dose-dependent manner, suggesting that this compound can effectively counteract oxidative damage .
Case Study 2: Anticancer Properties
In vivo studies demonstrated that treatment with nordamnacanthal, a derivative of this compound, delayed tumor progression in Balb/C mice after 28 days of treatment. This study provided evidence for the compound's role in enhancing tumor immunity .
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Chemistry | Natural dye | Safe alternative to synthetic dyes; vibrant color |
Biology | Antimicrobial | Effective against various pathogens; potential for new drug development |
Medicine | Anticancer | Inhibits growth of cancer cells; enhances immune response |
Industry | Natural pigments | Non-toxic; suitable for cosmetics and food products |
Mechanism of Action
The mechanism of action of morindin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.
Anticancer Properties: Induces apoptosis in cancer cells through various signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Morindin belongs to the anthraquinone glycoside family, sharing functional and structural similarities with compounds like morindone, ruberythric acid, and alizarin. Below is a detailed comparison:
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
This compound vs. Morindone: this compound is the glycosylated precursor of morindone. Hydrolysis of this compound (via acids or enzymes) cleaves the sugar moieties, yielding morindone . this compound’s yellow coloration arises from its glycoside structure, while morindone’s red color is attributed to the exposed anthraquinone core . this compound is more water-soluble than morindone due to its polar sugar groups, impacting their respective applications in dyeing and pharmacology .
This compound vs. Ruberythric Acid: Both are anthraquinone glycosides, but ruberythric acid contains primeverose (a disaccharide of glucose and xylose) instead of this compound’s hexose-based disaccharide . Ruberythric acid hydrolyzes to alizarin, a commercially significant red dye, whereas this compound yields morindone, which is less industrially utilized . Crystallographically, this compound forms needle-like crystals in ethanol, while ruberythric acid precipitates as amorphous solids .
This compound vs. Alizarin :
- Alizarin lacks sugar groups, making it smaller (MW: 240.21 g/mol) and more lipid-soluble than this compound .
- Alizarin binds more effectively to textile fibers, explaining its dominance in the dye industry compared to this compound .
Functional Comparison with Other Anthraquinones
This compound differs from non-glycosylated anthraquinones like damnacanthal and emodin:
- Damnacanthal (C₁₆H₁₀O₅): A non-glycosylated anthraquinone with antitumor properties, lacking this compound’s sugar-mediated solubility .
- Emodin (C₁₅H₁₀O₅): A bioactive aglycone with laxative effects, structurally simpler than this compound .
Biological Activity
Morindin is a glucoside compound derived from the Morinda citrifolia plant, commonly known as noni. This compound has garnered significant attention due to its diverse biological activities, particularly its antioxidant, anti-inflammatory, and potential antiviral properties. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound is characterized as a glucoside composed of glucose and an anthraquinone derivative. The structural formula can be represented as follows:
This structure contributes to its biological properties, particularly in its interaction with reactive oxygen species (ROS) and its ability to scavenge free radicals.
Antioxidant Activity
Numerous studies have highlighted the antioxidant capabilities of this compound and noni extracts. A significant study evaluated the antioxidant activity of ripe and unripe noni fruit extracts, demonstrating that these extracts effectively scavenge nitric oxide, superoxide, and hydroxyl radicals. The ferric reducing capacity ranged from 11.26 ± 0.33 to 11.90 ± 0.20 mM Fe²⁺ g⁻¹ FW, with IC₅₀ values indicating strong iron chelating power (0.50 ± 0.01 g FW/mL for ripe extracts) .
Table 1: Antioxidant Activity of Noni Extracts
Extract Type | Ferric Reducing Capacity (mM Fe²⁺ g⁻¹ FW) | IC₅₀ (g FW/mL) |
---|---|---|
Ripe | 11.90 ± 0.20 | 0.50 ± 0.01 |
Unripe | 11.26 ± 0.33 | 1.74 ± 0.01 |
Anti-inflammatory Effects
In addition to antioxidant properties, this compound exhibits anti-inflammatory effects. Research on sulfated pectin derived from noni indicated that while native pectin had a pro-inflammatory effect, sulfated pectin demonstrated significant anti-inflammatory activity . This duality in action suggests that modifications to this compound or its derivatives can enhance therapeutic potential.
Antiviral Activity
The antiviral potential of this compound has been explored through in vitro studies focusing on herpes simplex virus (HSV). Both native and sulfated pectins extracted from noni were found to inhibit HSV replication effectively, although sulfated pectins exhibited cytotoxic effects at higher concentrations . This finding underscores the need for careful dosage consideration when utilizing this compound-based therapies.
Study on Oxidative Stress
A pivotal study assessed the effects of noni extracts on oxidative stress in human liposarcoma SW872 cells. The results indicated that pretreatment with noni extracts significantly improved cell viability in a dose-dependent manner, with maximum viability observed at specific concentrations (0.102 g/mL), suggesting that this compound can counteract oxidative damage effectively .
Clinical Relevance
The increasing interest in herbal medicine has led to a resurgence in the use of noni as a dietary supplement for various health conditions, including inflammation and oxidative stress-related diseases . The ethnopharmacological relevance of this compound is supported by its historical use in traditional medicine across various cultures.
Q & A
Basic Research Questions
Q. How is Morindin structurally characterized in natural sources, and what analytical methods are essential for its identification?
this compound is identified through a combination of chromatographic separation (e.g., column chromatography) and spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HR-MS) are critical for elucidating its anthraquinone backbone, hydroxyl, methoxy, and methyl substituents . UV-Vis spectroscopy further confirms its chromophoric properties, with absorption maxima typical of anthraquinones (~250–280 nm) . For purity validation, HPLC with diode-array detection (DAD) is recommended, ensuring ≥95% purity for experimental use .
Q. What are the primary natural sources of this compound, and what extraction protocols yield optimal recovery?
this compound is predominantly isolated from the roots of Morinda morindoides and Morinda citrifolia (noni fruit) . Efficient extraction involves:
- Solvent selection : Methanol or ethanol-water mixtures (70–80%) for polar anthraquinone solubility.
- Post-extraction processing : Fractionation via silica gel chromatography, followed by preparative HPLC for isolation .
- Yield optimization : Soxhlet extraction or ultrasound-assisted methods improve recovery rates by 15–20% compared to maceration .
Advanced Research Questions
Q. What methodologies are employed to evaluate this compound’s xanthine oxidase (XO) inhibitory activity, and how do results compare to clinical benchmarks like allopurinol?
In silico and in vitro approaches are combined:
- Molecular docking : Software (e.g., AutoDock Vina) models this compound’s interaction with XO’s FAD-binding site, revealing hydrogen bonds with ALA338, SER1225, and hydrophobic interactions at ILE266. Docking energy (-377.4 kcal/mol) suggests stronger binding than allopurinol (-320.1 kcal/mol) .
- In vitro validation : XO inhibition assays (spectrophotometric monitoring of uric acid formation at 295 nm) show IC50 values. This compound’s IC50 should be compared to allopurinol (clinical IC50: ~2.3 μM) under standardized pH (7.5) and temperature (25°C) .
Table 1 : Key docking parameters for this compound vs. XO
Interaction Type | Residues Involved | Bond Count | Energy (kcal/mol) |
---|---|---|---|
Hydrogen bonds | ALA338, SER1225 | 5 | -377.4 |
Hydrophobic | ILE266 | 1 | |
Van der Waals | Multiple | 18 |
Q. How can researchers address contradictory data in this compound’s reported bioactivity across studies (e.g., varying IC50 values)?
Discrepancies often arise from:
- Purity variability : Ensure HPLC-DAD/MS purity checks (>95%) to exclude co-eluting analogs (e.g., rubiadin) that may skew bioassays .
- Assay conditions : Standardize buffer pH, temperature, and enzyme concentration. For example, XO activity fluctuates significantly at pH <7.0 .
- Structural analogs : Perform parallel assays with isolated analogs (e.g., damnacanthol) to rule out synergistic/antagonistic effects .
Q. What experimental designs are optimal for assessing this compound’s stability under physiological conditions?
- Simulated physiological media : Incubate this compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light/oxidation stability : Expose to UV light (254 nm) or hydrogen peroxide (0.1–1.0 mM) to identify degradation pathways .
- Stability-indicating assays : Use LC-MS to characterize degradation products (e.g., morindon via glycoside hydrolysis) .
Q. How do substituent modifications on this compound’s anthraquinone core affect its bioactivity and pharmacokinetics?
Structure-activity relationship (SAR) studies involve:
- Synthetic derivatization : Introduce methyl/methoxy groups at C-2 or C-5 positions to assess XO inhibition changes .
- Pharmacokinetic profiling : Compare logP (octanol-water partition coefficient) of derivatives to predict bioavailability. This compound’s high polarity (logP ~1.2) may limit membrane permeability, necessitating prodrug strategies .
Q. Methodological Best Practices
- Data reproducibility : Adhere to the Beilstein Journal of Organic Chemistry guidelines for experimental reporting, including detailed NMR chemical shifts and HR-MS spectra in supplementary materials .
- Ethical sourcing : For plant-derived studies, cite herbarium vouchers (e.g., Morinda morindoides voucher AK-1234) to ensure taxonomic validity .
- Contradiction resolution : Use systematic reviews (PRISMA guidelines) to meta-analyze bioactivity data, highlighting methodological heterogeneity .
Properties
IUPAC Name |
1,5-dihydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c1-8-2-3-9-14(16(8)28)17(29)10-4-5-12(20(32)15(10)18(9)30)39-26-24(36)22(34)21(33)13(40-26)7-38-25-23(35)19(31)11(27)6-37-25/h2-5,11,13,19,21-28,31-36H,6-7H2,1H3/t11-,13-,19+,21-,22+,23-,24-,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLAQGRQOILFBG-UHCLWRNRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209193 | |
Record name | Morindin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60450-21-7 | |
Record name | Morindin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060450217 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morindin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MORINDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D56N4L816F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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